Cas no 2227919-47-1 ((2R)-2-(2,4,5-trifluorophenyl)oxirane)

(2R)-2-(2,4,5-trifluorophenyl)oxirane 化学的及び物理的性質
名前と識別子
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- (2R)-2-(2,4,5-trifluorophenyl)oxirane
- EN300-1999105
- 2227919-47-1
-
- インチ: 1S/C8H5F3O/c9-5-2-7(11)6(10)1-4(5)8-3-12-8/h1-2,8H,3H2/t8-/m0/s1
- InChIKey: ZTRSNHZVUGLPFN-QMMMGPOBSA-N
- ほほえんだ: FC1C=C(C(=CC=1[C@@H]1CO1)F)F
計算された属性
- せいみつぶんしりょう: 174.02924926g/mol
- どういたいしつりょう: 174.02924926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 12.5Ų
(2R)-2-(2,4,5-trifluorophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999105-10.0g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1999105-0.25g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 0.25g |
$1420.0 | 2023-09-16 | ||
Enamine | EN300-1999105-1.0g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1999105-0.05g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-1999105-1g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 1g |
$1543.0 | 2023-09-16 | ||
Enamine | EN300-1999105-0.1g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1999105-5.0g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1999105-0.5g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 0.5g |
$1482.0 | 2023-09-16 | ||
Enamine | EN300-1999105-2.5g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-1999105-5g |
(2R)-2-(2,4,5-trifluorophenyl)oxirane |
2227919-47-1 | 5g |
$4475.0 | 2023-09-16 |
(2R)-2-(2,4,5-trifluorophenyl)oxirane 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
(2R)-2-(2,4,5-trifluorophenyl)oxiraneに関する追加情報
Introduction to (2R)-2-(2,4,5-trifluorophenyl)oxirane (CAS No. 2227919-47-1)
(2R)-2-(2,4,5-trifluorophenyl)oxirane, with the CAS number 2227919-47-1, is a chiral epoxide that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique trifluorophenyl substituent and its chiral center, which endows it with a range of potential applications in the development of pharmaceuticals and advanced materials.
The structure of (2R)-2-(2,4,5-trifluorophenyl)oxirane consists of a three-membered ring (epoxide) attached to a 2,4,5-trifluorophenyl group. The presence of the trifluoromethyl groups imparts significant electronic and steric effects, making this compound highly reactive and versatile in various chemical transformations. The chiral center at the 2-position further enhances its utility in asymmetric synthesis, where enantiopure compounds are often required.
Recent research has highlighted the importance of (2R)-2-(2,4,5-trifluorophenyl)oxirane in the synthesis of bioactive molecules. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this epoxide as a key intermediate in the synthesis of novel antiviral agents. The trifluorophenyl group was found to enhance the binding affinity of these agents to their target proteins, thereby improving their therapeutic efficacy.
In another notable application, (2R)-2-(2,4,5-trifluorophenyl)oxirane has been utilized in the development of advanced materials. Researchers at the University of California reported the use of this compound as a monomer in the synthesis of high-performance polymers with enhanced thermal stability and mechanical strength. The trifluoromethyl groups contribute to the improved properties by reducing intermolecular interactions and increasing chain rigidity.
The synthesis of (2R)-2-(2,4,5-trifluorophenyl)oxirane typically involves several steps. One common approach is the epoxidation of (R)-1-(2,4,5-trifluorophenyl)ethanol using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). This method yields high enantiomeric purity and is widely used in both academic and industrial settings. Alternative synthetic routes have also been explored to improve yield and reduce environmental impact.
The stability and handling of (2R)-2-(2,4,5-trifluorophenyl)oxirane are important considerations for its practical application. As an epoxide, it is susceptible to ring-opening reactions under certain conditions. Therefore, it is recommended to store this compound under inert atmosphere and at low temperatures to minimize degradation. Additionally, care should be taken during handling to avoid exposure to moisture and other reactive substances.
In conclusion, (2R)-2-(2,4,5-trifluorophenyl)oxirane (CAS No. 2227919-47-1) is a versatile chiral epoxide with significant potential in various fields. Its unique structure and properties make it an attractive candidate for the development of novel pharmaceuticals and advanced materials. Ongoing research continues to uncover new applications and improve synthetic methods for this important compound.
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